M4 Muscarinic Receptor Positive Allosteric Modulation – Scaffold‑Based Comparison with ML293
The 4‑methoxy‑7‑methyl‑1,3‑benzothiazole core of CAS 851987‑73‑0 is identical to that of ML293, a well‑characterized M4 PAM with an EC50 of 1.8 μM in CHO‑K1 cells co‑expressing human M4 and Gqi5 [1]. In the ML293 series, removal of the 7‑methyl group reduces M4 PAM activity by >90 %, while replacement of the 4‑methoxy with hydrogen abolishes detectable allosteric modulation [1]. CAS 851987‑73‑0 retains the critical 4‑methoxy‑7‑methyl pharmacophore but replaces the isonicotinamide linker with a 4‑methoxybenzohydrazide, which may alter hydrogen‑bonding capacity and metabolic stability without disrupting the core binding motif.
| Evidence Dimension | M4 PAM potency (EC50, μM) |
|---|---|
| Target Compound Data | Scaffold identical to ML293 (EC50 1.8 μM); hydrazide variant not directly tested |
| Comparator Or Baseline | ML293 (N‑(4‑methoxy‑7‑methylbenzo[d]thiazol‑2‑yl)isonicatinamide) EC50 = 1.8 μM |
| Quantified Difference | Not quantifiable for CAS 851987‑73‑0 itself; scaffold equivalence suggests retained M4 PAM potential |
| Conditions | CHO‑K1 cells co‑expressing human M4 receptor and Gqi5; acetylcholine potentiation assay |
Why This Matters
Procurement of CAS 851987‑73‑0 provides the only benzothiazole‑hydrazide probe that preserves the validated M4 PAM pharmacophore while introducing a hydrazide linker for SAR expansion.
- [1] Salovich, J. M. et al. Discovery of N‑(4‑methoxy‑7‑methylbenzo[d]thiazol‑2‑yl)isonicatinamide, ML293, as a novel, selective and brain‑penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Bioorg. Med. Chem. Lett. 22, 5084–5088 (2012). View Source
